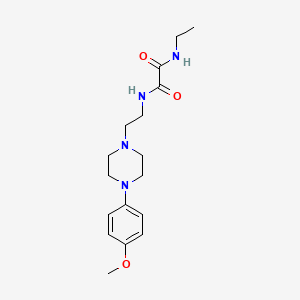

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group, making it a valuable molecule in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

Ethylation: The piperazine intermediate is then ethylated using ethyl bromide in the presence of a base such as potassium carbonate.

Oxalamide Formation: The final step involves the reaction of the ethylated piperazine with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Primary and secondary amines.

Substitution: Various alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is being investigated for its potential as a therapeutic agent in treating neurological disorders such as:

- Schizophrenia : Its structural similarity to known antipsychotics suggests it may exhibit similar pharmacological effects.

- Depression : The compound's ability to modulate neurotransmitter systems could be beneficial in antidepressant formulations.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation and Reduction : Useful for modifying functional groups to enhance biological activity.

- Substitution Reactions : Allows for the introduction of different substituents that may alter the compound's pharmacological profile.

Biochemical Probes

Due to its unique chemical properties, this compound is being studied as a biochemical probe to investigate interactions with biological macromolecules, aiding in understanding receptor-ligand dynamics.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

- Antipsychotic Activity : Research indicates that similar compounds demonstrate significant efficacy in animal models of schizophrenia, suggesting that modifications to the piperazine structure can enhance therapeutic effects.

- Neurotransmitter Modulation : Studies have shown that piperazine derivatives can influence serotonin and dopamine receptors, which are critical targets in treating mood disorders.

- Lead Compound Development : The unique properties of this compound make it an excellent candidate for further modifications aimed at improving selectivity and potency against specific biological targets.

Wirkmechanismus

The mechanism of action of N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological pathways. The compound’s methoxyphenyl group plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trazodone: An antidepressant with a similar piperazine structure.

Naftopidil: Used in the treatment of benign prostatic hyperplasia.

Urapidil: An antihypertensive agent.

Uniqueness

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, its methoxyphenyl group enhances its binding affinity and selectivity towards certain receptors, making it a valuable compound in drug development and research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

N1-ethyl-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine moiety : Known for its role in various pharmacological agents.

- Oxalamide functional group : Imparts unique chemical properties.

- 4-Methoxyphenyl group : Enhances lipophilicity and bioavailability.

The molecular formula of this compound is C21H28N4O4, with a molecular weight of 400.5 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Intermediate : Reaction of 4-methoxyphenylamine with ethylene glycol to yield 4-(4-methoxyphenyl)piperazine.

- Alkylation : The piperazine intermediate is alkylated with 2-bromoethylamine.

- Amidation : The final step involves reacting the alkylated piperazine with oxalyl chloride to form the desired oxalamide.

Pharmacological Potential

This compound has shown promise in various biological assays, particularly as a ligand for G protein-coupled receptors (GPCRs), which are critical in many physiological processes.

Key findings include :

- In vitro studies indicate that derivatives of this compound exhibit moderate activity as GPCR ligands, ion channel modulators, and enzyme inhibitors .

- Toxicity assessments using computational models suggest that synthesized compounds do not exhibit significant cytotoxicity or hepatotoxicity, making them safer candidates for further study .

The mechanism of action involves binding to specific receptors in the central nervous system, modulating their activity. This interaction can lead to various physiological effects, including potential anxiolytic and antipsychotic effects, similar to other piperazine derivatives .

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Investigated for its therapeutic potential in treating neurological disorders.

- Chemical Biology : Used as a biochemical probe to explore interactions with biological macromolecules.

- Material Science : Explored for its potential in developing new materials with specific properties .

Data Table: Comparison of Piperazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C21H28N4O4 | 400.5 g/mol | Potential GPCR ligand |

| N1-ethyl-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide | C21H28ClN4O4 | 416.9 g/mol | Antipsychotic activity |

| N1-ethyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide | C21H28N4O5 | 400.5 g/mol | Structural variant with furan |

Eigenschaften

IUPAC Name |

N-ethyl-N'-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-3-18-16(22)17(23)19-8-9-20-10-12-21(13-11-20)14-4-6-15(24-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAWUYOLGZHOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.